Geranylmagnesium bromide

Catalog No.
S6594617
CAS No.
94226-98-9
M.F
C10H17BrMg
M. Wt
241.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylmagnesium bromide

CAS Number

94226-98-9

Product Name

Geranylmagnesium bromide

IUPAC Name

magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide

Molecular Formula

C10H17BrMg

Molecular Weight

241.45 g/mol

InChI

InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;;

InChI Key

APHRIXWDEJPMGO-XKYXOGKGSA-M

SMILES

CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-]

Canonical SMILES

CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-]

Isomeric SMILES

CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-]

Grignard Reagent Properties

  • Nucleophilic Character: The key functional group in geranylmagnesium bromide is the carbon-magnesium bond (C-Mg). This bond is highly polar, with the magnesium atom possessing a partial positive charge and the carbon a partial negative charge. This negative charge makes the carbon atom a nucleophile, a species attracted to electron-deficient centers. Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press:
  • Reactivity: Due to the nucleophilic carbon, Geranylmagnesium bromide readily reacts with various organic compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool for building complex organic molecules.

Applications in Organic Synthesis

Geranylmagnesium bromide, specifically, finds applications in the synthesis of various organic molecules containing a geranyl group, a five-carbon branched chain unit found in many natural products like terpenes and essential oils. Some examples include:

  • Synthesis of Alcohols: Geranylmagnesium bromide can react with carbonyl compounds (aldehydes and ketones) to form primary, secondary, or tertiary alcohols depending on the reaction conditions. Source: Smith, M. B., & March, J. (2007). Advanced organic chemistry: reactions, mechanisms, and structure (6th ed.). Wiley-Interscience:
  • Synthesis of Alkenes: Under specific conditions, geranylmagnesium bromide can be used to synthesize alkenes (compounds containing carbon-carbon double bonds) through elimination reactions.

Geranylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent, formed from geraniol and magnesium bromide. It has the chemical formula C10H17MgBrC_{10}H_{17}MgBr. This compound is characterized by its highly reactive nature, which allows it to participate in various organic synthesis reactions. As a Grignard reagent, it serves as a nucleophile capable of forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.

, primarily involving its nucleophilic properties:

  • Reactions with Carbonyl Compounds: It reacts with aldehydes and ketones to form alcohols. For example:
    RCHO+C10H17MgBrRCH(OH)C10H17+MgBrOHRCHO+C_{10}H_{17}MgBr\rightarrow RCH(OH)C_{10}H_{17}+MgBrOH
    where RR represents an alkyl group.
  • Formation of Alkenes: Upon reaction with carbonyl compounds followed by acidic workup, it can lead to the formation of alkenes through elimination reactions.
  • Reactions with Esters: Geranylmagnesium bromide can also react with esters to yield tertiary alcohols:
    RCOOR+C10H17MgBrRCOC10H17(OH)R+MgBrORCOOR'+C_{10}H_{17}MgBr\rightarrow RCOC_{10}H_{17}(OH)R'+MgBrO
  • Coupling Reactions: It can participate in coupling reactions with halides to form larger organic molecules.

Geranylmagnesium bromide is synthesized through the Grignard reaction, which involves:

  • Preparation of Magnesium Bromide: Magnesium metal is reacted with geranyl bromide in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under inert conditions to prevent moisture interference.
  • Reaction Process:
    • The magnesium is activated (if necessary) and added to a solution containing geranyl bromide.
    • The mixture is stirred at room temperature or slightly elevated temperatures until the reaction completes, forming geranylmagnesium bromide.
  • Isolation: The product can be purified by removing the solvent under reduced pressure.

Geranylmagnesium bromide finds applications primarily in organic synthesis due to its reactivity:

  • Synthesis of Terpenoids and Alcohols: Used in the preparation of complex organic molecules, particularly those related to natural products.
  • Pharmaceutical Development: Potentially useful in synthesizing compounds for medicinal chemistry.
  • Flavor and Fragrance Industry: As a precursor for synthesizing aromatic compounds derived from geraniol.

Geranylmagnesium bromide shares similarities with other Grignard reagents and organomagnesium compounds. Some comparable compounds include:

  • Linalool Magnesium Bromide
  • Neryl Magnesium Bromide
  • Benzyl Magnesium Bromide

Comparison Table

CompoundStructure TypeUnique Features
Geranylmagnesium BromideMonoterpenoidDerived from geraniol; used in terpenoid synthesis
Linalool Magnesium BromideMonoterpenoidDerived from linalool; exhibits floral aroma
Neryl Magnesium BromideMonoterpenoidRelated to neryl alcohol; used in flavor synthesis
Benzyl Magnesium BromideArylDerived from benzyl chloride; used in aromatic synthesis

Uniqueness

Geranylmagnesium bromide stands out due to its specific derivation from geraniol and its application in synthesizing terpenoids, which are significant in natural product chemistry and fragrance formulation. Its unique structure allows for specific reactivity patterns that differentiate it from other similar organomagnesium compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

240.03640 g/mol

Monoisotopic Mass

240.03640 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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